molecular formula C17H16N2O4S B13996940 5-acetamidonaphthalene-2-sulfonic acid;pyridine CAS No. 49721-32-6

5-acetamidonaphthalene-2-sulfonic acid;pyridine

Katalognummer: B13996940
CAS-Nummer: 49721-32-6
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: YRRWBXDZQLAXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-acetamidonaphthalene-2-sulfonic acid;pyridine is a compound that combines the structural features of both naphthalene and pyridine Naphthalene is a polycyclic aromatic hydrocarbon, while pyridine is a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamidonaphthalene-2-sulfonic acid;pyridine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene undergoes nitration to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Acetylation: The amino group is acetylated to form 5-acetamidonaphthalene.

    Sulfonation: The naphthalene ring is sulfonated to introduce the sulfonic acid group, resulting in 5-acetamidonaphthalene-2-sulfonic acid.

    Pyridine Introduction: Pyridine is introduced through a coupling reaction to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, acetylation, and sulfonation processes, followed by purification steps to ensure the desired product’s quality and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-acetamidonaphthalene-2-sulfonic acid;pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can target specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

5-acetamidonaphthalene-2-sulfonic acid;pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-acetamidonaphthalene-2-sulfonic acid;pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share structural similarities with 5-acetamidonaphthalene-2-sulfonic acid.

    Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine are structurally related to the pyridine moiety.

Uniqueness

5-acetamidonaphthalene-2-sulfonic acid;pyridine is unique due to its combined structural features of naphthalene and pyridine, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

49721-32-6

Molekularformel

C17H16N2O4S

Molekulargewicht

344.4 g/mol

IUPAC-Name

5-acetamidonaphthalene-2-sulfonic acid;pyridine

InChI

InChI=1S/C12H11NO4S.C5H5N/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12;1-2-4-6-5-3-1/h2-7H,1H3,(H,13,14)(H,15,16,17);1-5H

InChI-Schlüssel

YRRWBXDZQLAXLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O.C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.